1-Acetyl-5-bromoindolin-3-one
Overview
Description
1-Acetyl-5-bromoindolin-3-one is a chemical compound with the CAS Number: 106698-07-1. It has a molecular weight of 254.08 and its IUPAC name is 1-acetyl-5-bromo-1,2-dihydro-3H-indol-3-one .
Molecular Structure Analysis
The molecular formula of 1-Acetyl-5-bromoindolin-3-one is C10H8BrNO2 . The InChI code for this compound is 1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-5,14H,1H3 .Physical And Chemical Properties Analysis
1-Acetyl-5-bromoindolin-3-one is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications
1-Acetyl-5-bromoindolin-3-one is a useful research intermediate used in the preparation of indole derivatives and analogs with 5-HT6 receptor antagonistic activity . This suggests that it may have applications in the field of neuroscience or pharmacology, particularly in the development of drugs that target the 5-HT6 receptor, which is a subtype of the serotonin receptor .
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Pharmaceutical Research
- 1-Acetyl-5-bromoindolin-3-one is used as an intermediate in the preparation of indole derivatives and analogs with 5-HT6 receptor antagonistic activity . This suggests potential applications in the development of drugs that target the 5-HT6 receptor, a subtype of the serotonin receptor .
- Indole derivatives, such as 1-Acetyl-5-bromoindolin-3-one, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities suggests that 1-Acetyl-5-bromoindolin-3-one could be used in the development of a variety of therapeutic agents .
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Chemical Research
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Agriculture
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Material Sciences and Molecular Electronics
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Antiviral Activity
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Anticancer Activity
Safety And Hazards
properties
IUPAC Name |
1-acetyl-5-bromo-2H-indol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJGSNRAQWDDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355173 | |
Record name | 1-acetyl-5-bromoindolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-bromoindolin-3-one | |
CAS RN |
106698-07-1 | |
Record name | 1-acetyl-5-bromoindolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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